Magnocurarine Magnocurarine Magnocurarine is a member of isoquinolines.
Magnocurarine is a natural product found in Gnetum montanum, Lindera megaphylla, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6801-40-7
VCID: VC21195437
InChI: InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1
SMILES: C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C
Molecular Formula: C19H24NO3+
Molecular Weight: 314.4 g/mol

Magnocurarine

CAS No.: 6801-40-7

Cat. No.: VC21195437

Molecular Formula: C19H24NO3+

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Magnocurarine - 6801-40-7

Specification

CAS No. 6801-40-7
Molecular Formula C19H24NO3+
Molecular Weight 314.4 g/mol
IUPAC Name (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol
Standard InChI InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1
Standard InChI Key CLWOXNLVWMXBRD-QGZVFWFLSA-O
Isomeric SMILES C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC)C
SMILES C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C
Canonical SMILES C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C

Introduction

Chemical Properties and Structure

Molecular Structure and Classification

Magnocurarine is characterized by a complex heterocyclic structure typical of benzylisoquinoline alkaloids. The compound possesses a quaternary nitrogen atom, giving it a permanent positive charge as reflected in its molecular formula C₁₉H₂₄NO₃⁺. Its structural framework includes two aromatic rings with hydroxyl and methoxy substituents, creating a distinctive chemical fingerprint. The canonical SMILES notation for magnocurarine is OC1=CC=C(C[C@@H]2C3=CC(O)=C(C=C3CC[N+]2(C)C)OC)C=C1, which encodes its complete structural information including stereochemistry . This structure features a benzylisoquinolinium core with specific substitution patterns that distinguish it from related alkaloids. The precise arrangement of functional groups, including hydroxyl and methoxy moieties, contributes to its physicochemical properties and potential biological interactions. As a benzylisoquinoline alkaloid, magnocurarine shares structural similarities with other compounds in this class while maintaining distinctive features that affect its chemical behavior and reactivity patterns .

Physical and Chemical Characteristics

Natural Sources and Occurrence

Plant Sources

Magnocurarine has been identified in several plant species, establishing its distribution across different botanical families. Primary sources include Tiliacora racemosa, from which the compound has been isolated and characterized as a natural constituent . Additionally, scientific literature documents the presence of (R)-magnocurarine in Evodia cf. trichotoma, as reported by Arbain et al. in a 1993 study published in Planta Medica . Another significant botanical source is Magnolia officinalis, a plant with considerable importance in Traditional Chinese Medicine. Research published in 2013 identified (R)-magnocurarine among the alkaloids isolated from the bark of this medicinal plant . The presence of magnocurarine in these diverse plant species suggests its widespread distribution in nature and indicates potential evolutionary significance in plant secondary metabolism. These botanical sources represent important research materials for further investigation of magnocurarine and related alkaloids. The identification of multiple plant sources also provides options for researchers interested in obtaining this compound for various scientific applications, though commercial sources of isolated magnocurarine are now available specifically for research purposes .

Related Alkaloids in Nature

Magnocurarine exists within a broader context of structurally related alkaloids that occur naturally in various plant species. In the bark of Magnolia officinalis alone, research has identified numerous alkaloids with structural relationships to magnocurarine. The 2013 study published in Molecules documented the presence of (R)-3,4-dehydromagnocurarine, a closely related derivative that differs from magnocurarine by containing an additional olefinic bond at positions C-3 and C-4 . This structural variation illustrates the natural diversity of these alkaloid compounds within plant tissues. Other alkaloids identified alongside magnocurarine include (S)-magnoflorine, (S)-4-keto-magnoflorine, (S)-tembetarine, and (R)-oblongine, demonstrating the complex alkaloid profiles that exist in medicinal plants . These compounds often share core structural features while exhibiting variations in substitution patterns, oxidation states, and stereochemistry. The co-occurrence of these related alkaloids suggests common biosynthetic pathways in plants and potential evolutionary relationships among these secondary metabolites. Understanding this broader alkaloid context provides valuable insights into plant biochemistry and may inform future research on potential synergistic effects among co-occurring compounds within medicinal plant extracts .

Laboratory Considerations

Solution Preparation

The preparation of magnocurarine solutions for research applications requires precise methodologies to ensure accurate concentrations and optimal stability. Stock solutions can be prepared using appropriate solvents, with DMSO frequently recommended based on the compound's documented solubility characteristics . The table below provides standardized calculations for preparing solutions of varying concentrations using different amounts of magnocurarine:

Concentration1 mg5 mg10 mg
1 mM3.1807 mL15.9033 mL31.8066 mL
5 mM0.6361 mL3.1807 mL6.3613 mL
10 mM0.3181 mL1.5903 mL3.1807 mL

Analytical Methods

Identification Techniques

The identification and characterization of magnocurarine in research settings employ various sophisticated analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C experiments, serves as a primary tool for structural elucidation, providing detailed information about hydrogen and carbon environments within the molecule . Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) have been employed to establish connectivity patterns and confirm structural assignments, as documented in published research . Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), has demonstrated utility in determining the molecular formula of magnocurarine, with research reporting an observed m/z value of 314.1610 [M]⁺ for the related compound (R)-3,4-dehydromagnocurarine, closely matching the calculated value of 312.1599 . Circular Dichroism (CD) spectroscopy has proven essential for determining the absolute stereochemistry of magnocurarine, with the R-configuration producing a characteristic negative Cotton effect at 230 nm . Additionally, comparison with reference standards using chromatographic techniques such as HPLC or LC-MS provides another approach for identification in complex mixtures. These complementary analytical methods collectively enable reliable identification and structural confirmation of magnocurarine in both isolated form and within plant extracts.

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